2,5-difluoro-4-(propan-2-yl)benzoic acid
Description
2,5-Difluoro-4-(propan-2-yl)benzoic acid is a fluorinated benzoic acid derivative with a propan-2-yl (isopropyl) substituent at the 4-position and fluorine atoms at the 2- and 5-positions. Fluorine atoms enhance electron-withdrawing effects, increasing acidity (lower pKa) and influencing solubility, while the bulky isopropyl group may modulate lipophilicity and steric interactions. Such compounds are often explored in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis .
Properties
CAS No. |
2731007-10-4 |
|---|---|
Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-4-(propan-2-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-difluorobenzoic acid.
Alkylation: The 2,5-difluorobenzoic acid undergoes alkylation with isopropyl bromide in the presence of a strong base such as potassium carbonate (K2CO3) to introduce the isopropyl group at the 4th position.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Difluoro-4-(propan-2-yl)benzoic acid has several scientific research applications:
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to the unique properties imparted by fluorine atoms, such as increased metabolic stability and lipophilicity.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2,5-difluoro-4-(propan-2-yl)benzoic acid depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the compound’s ability to form hydrogen bonds, alter its electronic properties, and increase its metabolic stability. These effects can lead to improved binding affinity and selectivity for molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Physicochemical Properties
The substituents on the benzoic acid scaffold significantly alter molecular weight, solubility, and acidity. Below is a comparative analysis of similar compounds:
*Molecular weight inferred from structural formula.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Fluorine and trifluoromethyl groups lower pKa (e.g., 2,5-difluoro-4-CF₃ analog is more acidic than non-fluorinated benzoic acids) .
- Steric Effects: Bulky substituents like isopropyl (propan-2-yl) may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Boron and Iodine Substituents: Enable specialized applications (e.g., cross-coupling reactions or imaging agents) .
Extraction and Solubility Behavior
Evidence from emulsion liquid membrane (ELM) studies reveals that substituents critically influence extraction efficiency:
- Benzoic Acid Derivatives: Fluorinated analogs (e.g., 2,5-difluoro variants) exhibit higher distribution coefficients (m) than acetic acid due to increased lipophilicity, enabling rapid extraction (>98% in <5 minutes) .
- Diffusivity Trends: Mobility in membrane phases follows: benzoic acid > acetic acid > phenol. Fluorinated benzoic acids likely follow similar trends, with diffusivity modulated by substituent size (e.g., isopropyl may reduce mobility compared to smaller F or CF₃ groups) .
Toxicity and QSTR Insights
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate:
- Molecular Connectivity Indices (MCIs): 0JA (zero-order) and 1JA (first-order) indices correlate with oral LD₅₀ in mice. For example, increased hydrophobicity (e.g., from isopropyl or CF₃ groups) may elevate toxicity by enhancing bioavailability .
- Cross-Factor JB (0JA × 1JA): Higher values correlate with acute toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
